molecular formula C15H14O2 B580626 2'-Ethylbiphenyl-3-carboxylic acid CAS No. 1215206-42-0

2'-Ethylbiphenyl-3-carboxylic acid

Cat. No.: B580626
CAS No.: 1215206-42-0
M. Wt: 226.275
InChI Key: LIOMBQKACCJAHQ-UHFFFAOYSA-N
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Description

2’-Ethylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O2. It belongs to the class of biphenyl carboxylic acids and is characterized by a biphenyl structure with an ethyl group at the 2’ position and a carboxylic acid group at the 3 position. This compound is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Ethylbiphenyl-3-carboxylic acid typically involves the Friedel-Crafts acylation of biphenyl derivatives. One common method includes the reaction of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting ethylbiphenyl is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to yield 2’-Ethylbiphenyl-3-carboxylic acid .

Industrial Production Methods: Industrial production of 2’-Ethylbiphenyl-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2’-Ethylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2’-Ethylbiphenyl-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The specific mechanism of action of 2’-Ethylbiphenyl-3-carboxylic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

    Biphenyl-3-carboxylic acid: Lacks the ethyl group at the 2’ position.

    2’-Methylbiphenyl-3-carboxylic acid: Contains a methyl group instead of an ethyl group at the 2’ position.

    2’-Ethylbiphenyl-4-carboxylic acid: The carboxylic acid group is at the 4 position instead of the 3 position.

Uniqueness: 2’-Ethylbiphenyl-3-carboxylic acid is unique due to the specific positioning of the ethyl group and the carboxylic acid group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to its similar compounds .

Properties

IUPAC Name

3-(2-ethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(10-12)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOMBQKACCJAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681771
Record name 2'-Ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-42-0
Record name 2'-Ethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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